2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine
Overview
Description
2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine is a chemical compound that is used as an intermediate in the preparation of other compounds. It is also used as a reagent in the synthesis of pyrrolopyridine derivatives, which finds application as an antiviral agent .
Synthesis Analysis
The synthesis of this compound involves the use of 2,2-Difluorocyclopropanemethanol as an intermediate. This compound is used in the preparation of (2,2-difluorocyclopropyl)methylamine . The synthesis of difluorocyclopropyl building blocks has been reported in the literature .Chemical Reactions Analysis
The reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis afforded the 2-fluoroallylic sulfones in moderate to good yields with (Z)-selectivity. This method showed a good compatibility with a broad range of substrates and substituents .Future Directions
The future of compounds like 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine seems promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . In the field of medicine, Tyk2 inhibitors, which may involve similar compounds, have shown promise for the treatment of moderate-to-severe psoriasis .
Mechanism of Action
In terms of pharmacokinetics, dFdCyd is rapidly inactivated by cytidine deaminase (CD) metabolism to 2’,2’-difluoro-2’-deoxyuridine (dFdU), which results in poor oral bioavailability . Therefore, it needs to be administered intravenously .
The biochemical pathways affected by such compounds generally involve DNA synthesis and replication, as these compounds can interfere with these processes, leading to cell death .
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-9-3-2-5-4-6(5,7)8/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDNAVHVHISXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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